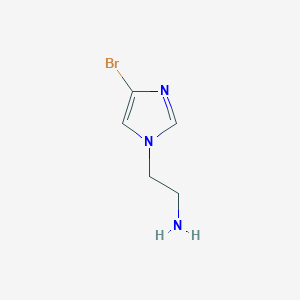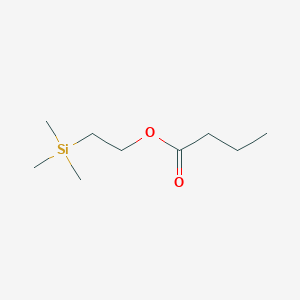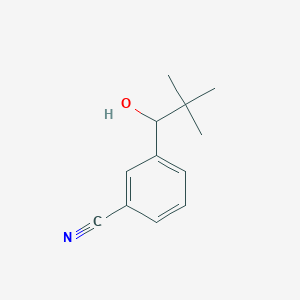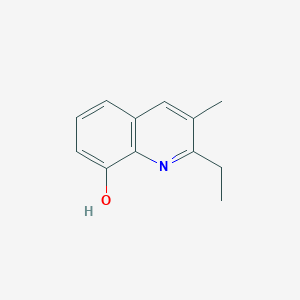
2-(4-Bromo-1H-imidazol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1H-imidazol-1-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The presence of a bromine atom at the fourth position of the imidazole ring and an ethanamine group attached to the nitrogen atom makes this compound unique. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole followed by the alkylation of the resulting 4-bromo-1H-imidazole with ethylene diamine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The alkylation step can be carried out using ethylene diamine in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-1H-imidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position of the imidazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanamine group can undergo oxidation to form corresponding imines or amides.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 2-(4-substituted-1H-imidazol-1-yl)ethanamines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include imines, amides, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Products include imidazoline derivatives or fully reduced amines.
科学的研究の応用
2-(4-Bromo-1H-imidazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and catalysts.
作用機序
The mechanism of action of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-4-yl)ethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(1H-Pyrazol-1-yl)ethanamine: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.
2-(2-Nitroimidazol-1-yl)ethanamine: Contains a nitro group, which imparts different reactivity and biological activity.
Uniqueness
2-(4-Bromo-1H-imidazol-1-yl)ethanamine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry. Its diverse applications in various fields, including chemistry, biology, medicine, and industry, further highlight its significance.
特性
CAS番号 |
1375301-87-3 |
|---|---|
分子式 |
C5H8BrN3 |
分子量 |
190.04 g/mol |
IUPAC名 |
2-(4-bromoimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2 |
InChIキー |
QWHKHPVXSFYHEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN1CCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)

![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)



![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)



